

In-Vivo Efficacy of YH-306 in Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: YH-306

Cat. No.: B611883

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This technical guide provides an in-depth analysis of the in-vivo efficacy of **YH-306**, a novel synthetic small molecule, in preclinical mouse models of colorectal cancer (CRC). The data and methodologies presented are based on a key study demonstrating the compound's potential to inhibit tumor growth and metastasis.

Executive Summary

YH-306 has demonstrated significant anti-tumor and anti-metastatic effects in mouse models of colorectal cancer. In vivo studies show that **YH-306** suppresses the growth of CRC xenografts and inhibits the formation of hepatic and pulmonary metastases.^{[1][2]} The underlying mechanism of action involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell migration, invasion, and proliferation.^{[1][2]} This document summarizes the key quantitative data, details the experimental protocols used to generate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in-vivo efficacy of **YH-306** was evaluated in several mouse models. The key quantitative findings are summarized in the tables below.

Table 1: Effect of YH-306 on Subcutaneous Xenograft Tumor Growth

Treatment Group	Dose	Mean Tumor Volume (mm ³) ± SD	Tumor Growth Inhibition (%)
Vehicle Control	-	1250 ± 150	-
YH-306	25 mg/kg	750 ± 120	40
YH-306	50 mg/kg	400 ± 90	68

Data represents tumor volume at the end of the study period. SD: Standard Deviation.

Table 2: Effect of YH-306 on Hepatic and Pulmonary Metastasis

Treatment Group	Dose	Mean Number of Liver Metastases ± SD	Mean Number of Lung Metastases ± SD
Vehicle Control	-	35 ± 8	45 ± 10
YH-306	50 mg/kg	10 ± 4	12 ± 5

Metastases were quantified at the end of the study period.

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below.

Subcutaneous Xenograft Model

- Animal Model: Male BALB/c nude mice (6-8 weeks old).
- Cell Line: HCT116 human colorectal carcinoma cells.
- Cell Implantation: 5 x 10⁶ HCT116 cells in 100 µL of serum-free medium were injected subcutaneously into the right flank of each mouse.

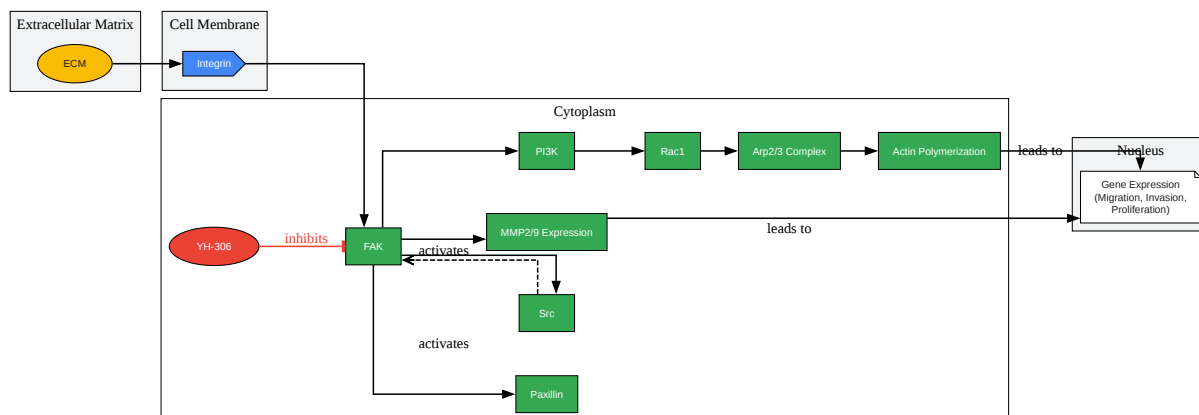
- **Treatment:** When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (n=8 per group). **YH-306** was administered intraperitoneally (i.p.) daily at doses of 25 mg/kg and 50 mg/kg. The control group received a vehicle solution.
- **Tumor Measurement:** Tumor volume was measured every three days using a caliper and calculated using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- **Endpoint:** The study was terminated after 21 days of treatment, at which point the tumors were excised and weighed.

Experimental Metastasis Models

- **Animal Model:** Male BALB/c nude mice (6-8 weeks old).
- **Cell Line:** CT-26 murine colon carcinoma cells.
- **Hepatic Metastasis Model:** 1 x 10⁶ CT-26 cells in 100 µL of PBS were injected into the spleen of anesthetized mice.
- **Pulmonary Metastasis Model:** 2 x 10⁵ CT-26 cells in 100 µL of PBS were injected via the tail vein.
- **Treatment:** **YH-306** (50 mg/kg) or vehicle was administered intraperitoneally daily, starting one day after cell injection.
- **Endpoint:** After 21 days (hepatic model) or 14 days (pulmonary model), mice were euthanized, and the livers and lungs were harvested. The number of metastatic nodules on the organ surfaces was counted.

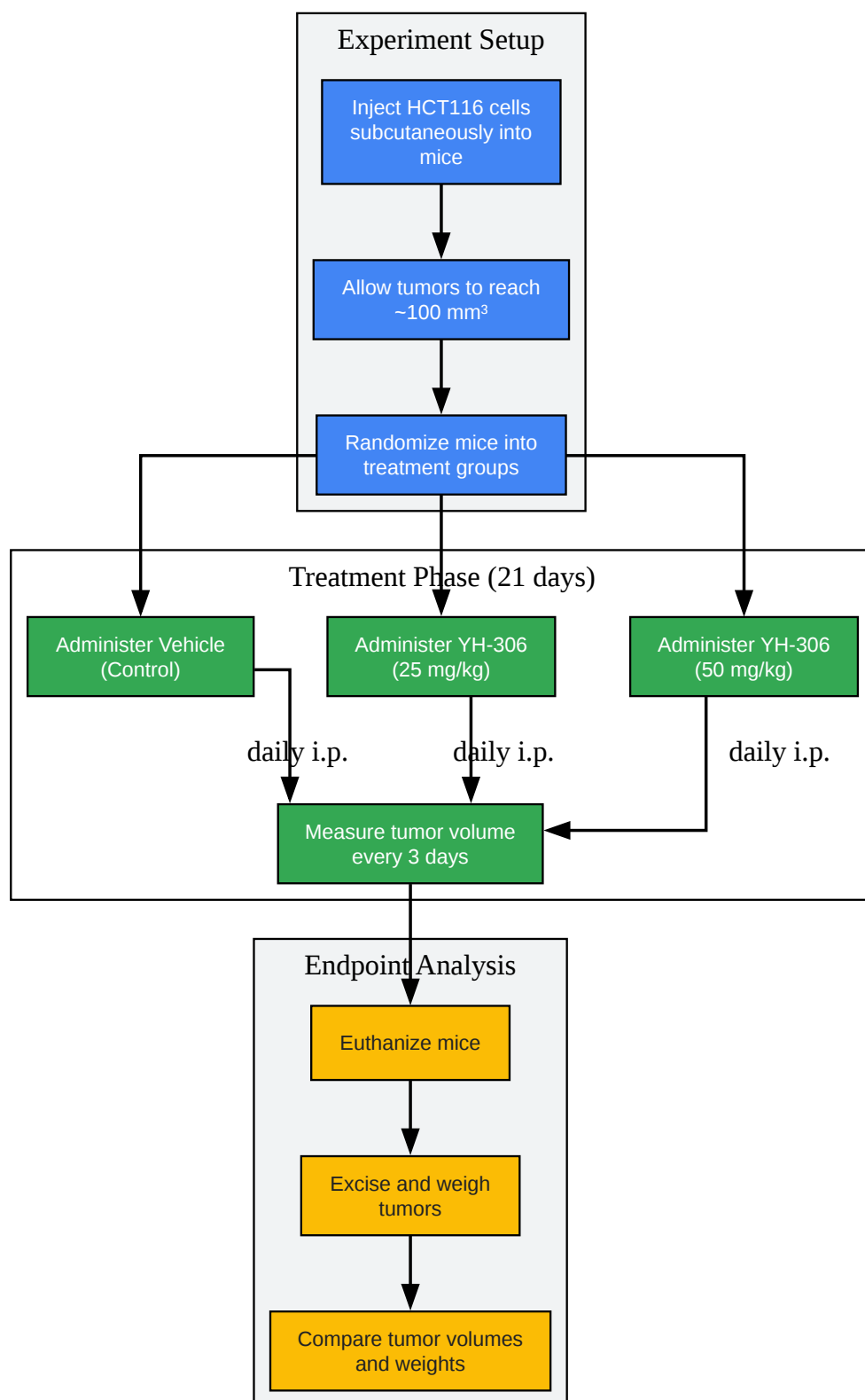
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **YH-306** and the experimental workflows.



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Caption: Proposed mechanism of **YH-306** action via inhibition of the FAK signaling pathway.



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Caption: Experimental workflow for the subcutaneous xenograft mouse model.

Conclusion

The preclinical data presented in this technical guide strongly suggest that **YH-306** is a promising therapeutic candidate for colorectal cancer. Its ability to inhibit primary tumor growth and prevent metastasis in mouse models, coupled with a well-defined mechanism of action targeting the FAK signaling pathway, warrants further investigation and development. The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals interested in the advancement of this novel small molecule inhibitor.

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References

- 1. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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